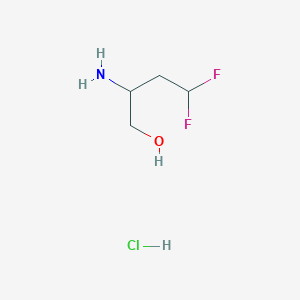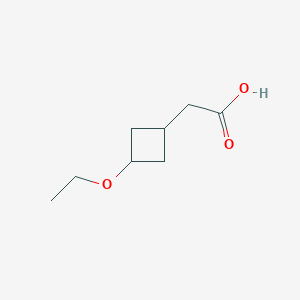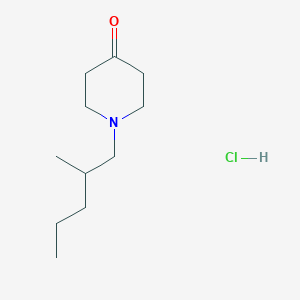
1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene
Übersicht
Beschreibung
1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene (BCCN) is an organic compound that has been studied for its various applications in the scientific research and laboratory settings. BCCN has been used as a synthetic intermediate for the synthesis of various compounds, as well as for its potential applications in the biomedical field.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry and Experimental Studies
Anisotropic Displacement Parameters : The study by Mroz, Wang, Englert, and Dronskowski (2020) investigated the anisotropic displacement parameters in compounds similar to 1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene, highlighting complexities in experimental and theoretical approaches in this area (Mroz et al., 2020).
Nucleophilic Aromatic Substitution by Hydrogen : Gold, Miri, and Robinson (1980) explored the reaction of compounds like o-bromo- and p-chloro-nitrobenzenes with sodium borohydride, which sheds light on the chemical behavior of such compounds under specific conditions (Gold et al., 1980).
Environmental and Biological Applications
Microbial Degradation : Research by Shah (2014) on the microbial degradation of similar compounds, such as 1-chloro-4-nitrobenzene, provides insights into the environmental fate and potential bioremediation strategies for these types of chemicals (Shah, 2014).
Biodegradation Studies : Katsivela, Wray, Pieper, and Wittich (1999) investigated the initial reactions in the biodegradation of 1-Chloro-4-Nitrobenzene, a structurally similar compound, by a newly isolated bacterium. This study contributes to understanding the microbial pathways involved in the degradation of such chemicals (Katsivela et al., 1999).
Materials Science and Synthesis
Polymer Solar Cells : Fu et al. (2015) explored the use of a fluorescent inhibitor similar to 1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene in polymer solar cells, demonstrating the potential application in improving device performance (Fu et al., 2015).
Electrochemical Studies : Research by Compton and Dryfe (1994) on the photoelectrochemical reduction of p-bromo-nitrobenzene, a related compound, offers insights into the electrochemical behaviors and mechanisms relevant to materials science (Compton & Dryfe, 1994).
Eigenschaften
IUPAC Name |
1-bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO3/c11-7-3-10(16-5-6-1-2-6)9(13(14)15)4-8(7)12/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLWUGSSQMOBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2[N+](=O)[O-])Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1379614.png)

![[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol](/img/structure/B1379617.png)

![Tert-butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B1379622.png)
![N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride](/img/structure/B1379624.png)
![8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B1379625.png)



![1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride](/img/structure/B1379632.png)
